An In-depth Technical Guide to Ethyl-4-(4-cyanophenyl)-4-oxobutyrate: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to Ethyl-4-(4-cyanophenyl)-4-oxobutyrate: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Ethyl-4-(4-cyanophenyl)-4-oxobutyrate
In the landscape of contemporary drug discovery and development, the strategic synthesis of versatile molecular scaffolds is paramount. Ethyl-4-(4-cyanophenyl)-4-oxobutyrate, a bifunctional aromatic ketone and ester, has emerged as a significant building block in medicinal chemistry. Its unique structural attributes, featuring a reactive keto group, a modifiable ester moiety, and a cyano-substituted phenyl ring, provide a rich platform for the construction of complex, biologically active molecules. This guide offers a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol, and its applications as a pivotal intermediate in the synthesis of novel therapeutic agents.
Chemical Identity and Structure
Ethyl-4-(4-cyanophenyl)-4-oxobutyrate, also known by its IUPAC name ethyl 4-(4-cyanophenyl)-4-oxobutanoate, is a crystalline solid at room temperature. The molecule consists of a central butyrate chain with an ethyl ester at one terminus and a 4-cyanophenyl ketone at the other.
The presence of the electron-withdrawing cyano group on the phenyl ring influences the reactivity of the ketone, while the ethyl ester provides a handle for further synthetic transformations such as hydrolysis, amidation, or reduction.
Molecular Structure:
Chemical Structure of Ethyl-4-(4-cyanophenyl)-4-oxobutyrate
Physicochemical Properties
A thorough understanding of the physicochemical properties of Ethyl-4-(4-cyanophenyl)-4-oxobutyrate is essential for its handling, reaction optimization, and formulation.
| Property | Value | Source |
| CAS Number | 25370-40-5 | [1][2] |
| Molecular Formula | C13H13NO3 | [3] |
| Molecular Weight | 231.25 g/mol | [3] |
| Appearance | Expected to be a solid | [4] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis and Mechanistic Insights
The most direct and industrially scalable synthesis of Ethyl-4-(4-cyanophenyl)-4-oxobutyrate is achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides an efficient route to introduce the keto-butyrate side chain onto the cyanophenyl ring.
Reaction Scheme:
Synthesis via Friedel-Crafts Acylation
Mechanistic Rationale: The reaction is initiated by the activation of ethyl 3-(chloroformyl)propanoate with a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. The electron-rich aromatic ring of benzonitrile then acts as a nucleophile, attacking the acylium ion. Due to the para-directing effect of the cyano group, the acylation occurs predominantly at the position para to the nitrile. Subsequent workup quenches the catalyst and yields the desired product.
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol is based on established procedures for similar Friedel-Crafts acylations and should be adapted and optimized for specific laboratory conditions.[5]
Materials:
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Benzonitrile
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Ethyl 3-(chloroformyl)propanoate (Ethyl succinoyl chloride)
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Anhydrous Aluminum Chloride (AlCl₃)
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Anhydrous Dichloromethane (DCM)
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Hydrochloric Acid (1M)
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Saturated Sodium Bicarbonate Solution
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
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Addition of Reactants: Cool the suspension to 0 °C in an ice bath. To the stirred suspension, add benzonitrile (1.0 equivalent) dropwise. Subsequently, add a solution of ethyl 3-(chloroformyl)propanoate (1.1 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature below 5 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1M hydrochloric acid.
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Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Characterization
While a complete set of experimentally verified spectral data is not widely published, the expected spectroscopic features can be predicted based on the molecular structure.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the 4-substituted phenyl ring (two doublets), the methylene protons of the butyrate chain (two triplets), and the ethyl ester group (a quartet and a triplet).
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ketone and the ester, the aromatic carbons (including the carbon attached to the cyano group), and the aliphatic carbons of the butyrate and ethyl groups.
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IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester, and the C≡N stretching of the nitrile group.
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Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the ethoxy group and cleavage of the butyrate chain.
Applications in Drug Development
The 4-aryl-4-oxobutanoate scaffold, of which Ethyl-4-(4-cyanophenyl)-4-oxobutyrate is a prime example, is a valuable precursor in the synthesis of a variety of heterocyclic and polycyclic compounds with diverse pharmacological activities.
Synthetic Utility Workflow:
Key Synthetic Transformations
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Synthesis of Heterocycles: The 1,4-dicarbonyl-like nature of this molecule makes it an ideal starting material for the synthesis of various heterocycles. For example, it can undergo the Hantzsch pyridine synthesis to form dihydropyridine derivatives, a class of compounds known for their cardiovascular effects. Condensation with hydrazines can yield pyrazole derivatives, which are found in a wide range of pharmaceuticals, including anti-inflammatory and anticancer agents.
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Precursor to Chiral Alcohols: The ketone functionality can be stereoselectively reduced to a chiral alcohol, introducing a stereocenter that is often crucial for biological activity. These chiral hydroxy-butyrate derivatives are valuable intermediates in the synthesis of complex natural products and pharmaceuticals. For instance, related (R)-4-cyano-3-hydroxybutanoate is a key intermediate in the synthesis of the cholesterol-lowering drug, Atorvastatin.[6]
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Modification of the Ester Group: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, or other functional groups, allowing for the exploration of structure-activity relationships.
Safety and Handling
As with all laboratory chemicals, Ethyl-4-(4-cyanophenyl)-4-oxobutyrate should be handled with appropriate care. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
Ethyl-4-(4-cyanophenyl)-4-oxobutyrate is a strategically important and versatile intermediate in organic synthesis and medicinal chemistry. Its accessible synthesis via Friedel-Crafts acylation and the presence of multiple reactive sites make it a valuable building block for the creation of diverse molecular architectures. This guide provides a foundational understanding of its properties, synthesis, and potential applications, empowering researchers and drug development professionals to leverage this key molecule in their pursuit of novel therapeutic agents.
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Scheme 1. Mechanism of synthesis [ethyl 2-(4-cyanobenzylidene)-3-oxobutanoate], compound (1). ResearchGate. [Link]
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ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate — Chemical Substance Information. NextSDS. [Link]
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ethyl 4-(4-chlorophenyl)-4-oxobutanoate. Chemical Synthesis Database. [Link]
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Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate. PubChemLite. [Link]
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CAS NO:25370-40-5. 化工字典. [Link]
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- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
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Synthesis, Reactions and Spectral Properties of Ethyl Esters of 2-Cyano-3-(5-X-2-furyl)acrylic Acid. Collection of Czechoslovak Chemical Communications. [Link]
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